molecular formula C9H14O3 B14244550 2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one CAS No. 497824-71-2

2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one

Cat. No.: B14244550
CAS No.: 497824-71-2
M. Wt: 170.21 g/mol
InChI Key: KMUWKZMOBFHSEW-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethoxy)methyl]cyclohex-2-en-1-one is an organic compound with a molecular formula of C9H14O3 It is a derivative of cyclohexenone, characterized by the presence of a hydroxyethoxy group attached to the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethoxy)methyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions .

Industrial Production Methods

On an industrial scale, the production of this compound typically involves the catalytic oxidation of cyclohexene followed by the addition of ethylene glycol. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethoxy)methyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of cyclohexenone, such as ketones, alcohols, and substituted cyclohexenones .

Scientific Research Applications

2-[(2-Hydroxyethoxy)methyl]cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethoxy)methyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts, which may exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Hydroxyethoxy)methyl]cyclohex-2-en-1-one is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

CAS No.

497824-71-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(2-hydroxyethoxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C9H14O3/c10-5-6-12-7-8-3-1-2-4-9(8)11/h3,10H,1-2,4-7H2

InChI Key

KMUWKZMOBFHSEW-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)COCCO

Origin of Product

United States

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